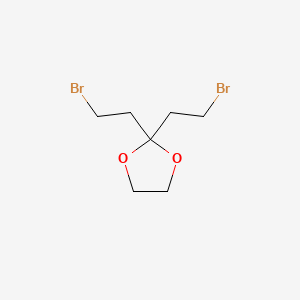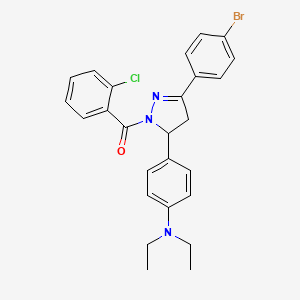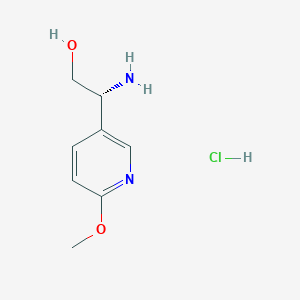
2,2-Bis(2-bromoethyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(2-bromoethyl)-1,3-dioxolane, also known as 2-Bromoethyl ether or Bis(2-bromoethyl) ether, is an organobromine compound that is also an ether . It is used in the manufacture of pharmaceuticals and crown ethers .
Synthesis Analysis
The synthesis of ligands with methyl and ethyl substituents was achieved from bis(2-bromoethyl) sulfide and thiolate ions generated by reductive cleavage of the S–S bond in the corresponding diorganyl disulfides under basic conditions .Molecular Structure Analysis
The molecular formula of 2,2-Bis(2-bromoethyl)-1,3-dioxolane is C5H10Br2O2 . The molecular structure is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Bis(2-bromoethyl)-1,3-dioxolane include a molecular weight of 261.94, a density of 2.0±0.1 g/cm3, a boiling point of 370.9±42.0 °C at 760 mmHg, and a melting point of 112-114 °C (lit.) .Scientific Research Applications
2,2-Bis(2-bromoethyl)-1,3-dioxolane is a chemical compound used in various scientific research applications. This compound and its derivatives play significant roles in organic synthesis and material science. Below are some specific applications derived from recent research studies.
Applications in Organic Synthesis
Cross-Coupling Reactions : A protocol has been developed using 2-(2-bromoethyl)-1,3-dioxolane for the introduction of the dioxolanylethyl moiety onto various aryl and heteroaryl halides, achieving high cross-coupling yields. This method involves copper-catalyzed borylation followed by treatment with potassium bifluoride (Fleury‐Brégeot et al., 2013).
Synthesis of Novel Compounds : The compound has been used to synthesize new chemical entities such as N,N-bis[2-(1,3-dioxolan-2-yl)ethyl]glycinate, confirming the structures through various spectroscopic methods (Le Zhi-ping, 2008).
Catalysis and Polymerization : Bismuth(III) triflate has been used as a catalyst for synthesizing 1,3-dioxolanes from carbonyl compounds, which is a method that avoids the use of a Dean-Stark trap. This process is significant for the synthesis of a range of dioxanes and dioxepines (Podgorski et al., 2010).
Preparation of Key Intermediates : 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-bromoethyl)-2-methyl-1,3-dioxolane have been prepared from 4-hydroxy-2-butanone, with these compounds serving as useful methyl vinyl ketone equivalents (Petroski, 2002).
Applications in Material Science
Electrochemistry : In a study exploring lithium anode cycling efficiency, a binary electrolyte containing 1,3-dioxolane demonstrated excellent performance in suppressing lithium-dendrite growth and was stable against lithium metal (Zhang et al., 2018).
Synthesis of Macrocycles and Oligo-Oxathioethers : Thiol–ene radical reactions using a bifunctional vinyldisiloxane and 1,3-dioxolane derivatives resulted in the formation of novel redox-active oxathiacrown macrocycles and linear oligo-carbosiloxanes, highlighting its potential in creating advanced materials (Bruña et al., 2015).
Safety and Hazards
The safety and hazards associated with 2,2-Bis(2-bromoethyl)-1,3-dioxolane include acute toxicity when ingested, skin irritation, serious eye irritation, and suspected carcinogenicity . It is recommended to avoid inhalation, skin contact, and eye contact, and to use personal protective equipment when handling this substance .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Bis(2-bromoethyl)-1,3-dioxolane . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and its interactions with biological targets.
properties
IUPAC Name |
2,2-bis(2-bromoethyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Br2O2/c8-3-1-7(2-4-9)10-5-6-11-7/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMURIASTYIOQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CCBr)CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(2-bromoethyl)-1,3-dioxolane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[3-(1H-imidazol-1-yl)propyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2812670.png)

![3-(4-fluorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2812677.png)



![Dispiro[3.1.36.14]decan-8-one](/img/structure/B2812683.png)

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2812686.png)
![Methyl 2-[(chloroacetyl)amino]-3-phenylpropanoate](/img/structure/B2812687.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfonyl]ethanol](/img/structure/B2812689.png)

![[4-(Hydroxymethyl)phenyl] 4-methylpentanoate](/img/structure/B2812691.png)
![5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2812692.png)